molecular formula C9H11Cl2N B11898348 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B11898348
M. Wt: 204.09 g/mol
InChI Key: WBBURNPJWYUWCC-UHFFFAOYSA-N
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Description

2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN It is a derivative of indene, a bicyclic hydrocarbon, and contains both amine and chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the reaction of 2,3-dihydro-1H-inden-1-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 2-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-azido-2,3-dihydro-1H-inden-1-amine or 2-thiocyanato-2,3-dihydro-1H-inden-1-amine.

    Oxidation: Formation of 2-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of N-methyl-2-chloro-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-inden-1-amine hydrochloride
  • 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 7-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Uniqueness

2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the chlorine atom at the 2-position, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

2-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H10ClN.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9H,5,11H2;1H

InChI Key

WBBURNPJWYUWCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)Cl.Cl

Origin of Product

United States

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